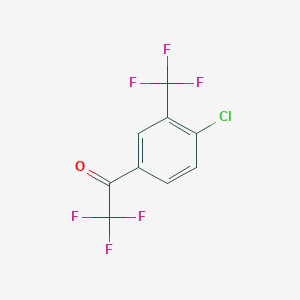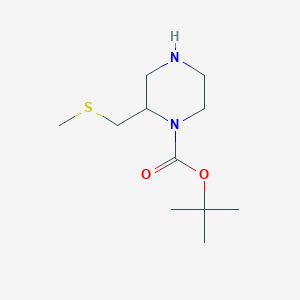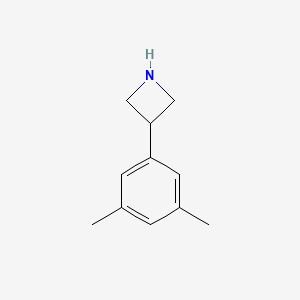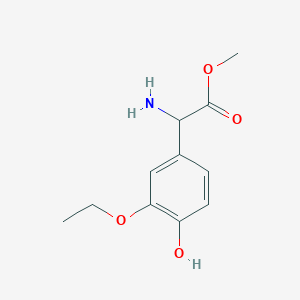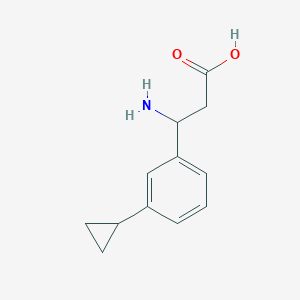
1-(3-Ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a derivative of phenylacetone, where the phenyl ring is substituted with an ethyl group at the meta position. It is used in various chemical syntheses and has applications in different fields of research.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Ethylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction temperatures.
化学反应分析
Types of Reactions
1-(3-Ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-Ethylbenzoic acid or 3-ethylbenzaldehyde.
Reduction: 1-(3-Ethylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-(3-Ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Ethylphenyl)propan-2-one depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl group on the phenyl ring directs the incoming electrophile to the ortho and para positions. The compound’s reactivity is influenced by the electron-donating nature of the ethyl group, which activates the phenyl ring towards electrophilic attack.
相似化合物的比较
1-(3-Ethylphenyl)propan-2-one can be compared with other similar compounds such as phenylacetone and 1-phenylpropan-2-one. These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of the ethyl group in this compound makes it unique in terms of its reactivity and applications.
List of Similar Compounds
Phenylacetone: C9H10O
1-Phenylpropan-2-one: C9H10O
3-Ethylphenylacetone: C11H14O
These compounds are used in various chemical syntheses and have distinct properties and applications based on their structural differences.
属性
CAS 编号 |
91166-27-7 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
1-(3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8H,3,7H2,1-2H3 |
InChI 键 |
CBIIINXOIWZROA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




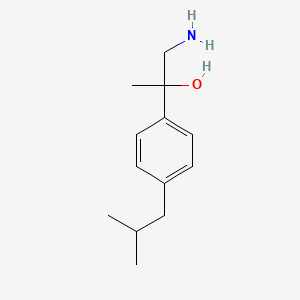

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)


